3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a versatile chemical compound extensively used in scientific research. Its diverse applications range from drug discovery to material synthesis, making it a valuable tool for advancing various fields of study.
Preparation Methods
The synthesis of 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile involves several steps. One common method includes the reaction of quinoxaline derivatives with pyrrolidine and benzonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It plays a role in drug discovery, particularly in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in material science for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Similar compounds include:
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, affecting their reactivity and applications.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are used in various medicinal chemistry applications.
Benzonitrile derivatives: These compounds have the benzonitrile group and are employed in organic synthesis and material science.
Properties
IUPAC Name |
3-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWXCLYWYPUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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